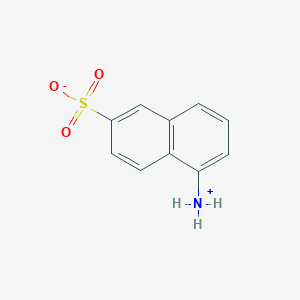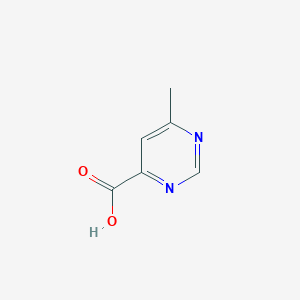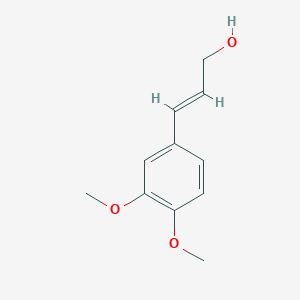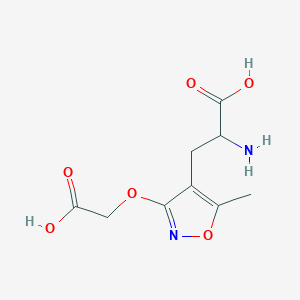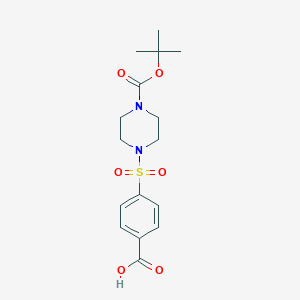
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. The tert-butoxycarbonyl group is often used in the protection of amines during peptide synthesis. After the synthesis is complete, the protecting group can be removed under mild acidic conditions .
Drug Development
In the realm of drug development, this compound can serve as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to binding with other molecules, which is a valuable property when designing drugs that can interact with specific biological targets .
Material Science
The benzoic acid moiety of this compound can be used to modify surfaces or create new polymers with specific characteristics. For instance, it could be incorporated into polymer chains to alter their solubility or thermal stability .
Chemical Synthesis
As a reagent in chemical synthesis, this compound can be involved in the creation of complex molecules. Its reactive sulfonyl group can act as a good leaving group or be transformed into other functional groups through various chemical reactions .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material when calibrating instruments or during the quantification of compounds in complex mixtures .
Chromatography
The compound’s unique structure makes it suitable for use in chromatography as a stationary phase modifier. It can help in the separation of compounds based on their interaction with the modified stationary phase .
Biochemical Research
In biochemical research, this compound can be used to study enzyme-substrate interactions. Its piperazine ring can mimic the structure of certain biological molecules, making it useful in enzyme inhibition studies .
Environmental Science
Lastly, in environmental science, researchers can use this compound to study the degradation of similar structures in the environment or to develop methods for the removal of harmful substances from water sources .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHCUDDQZXTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569489 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid | |
CAS RN |
138385-00-9 | |
| Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

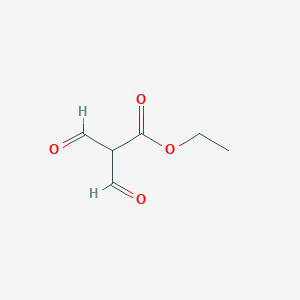

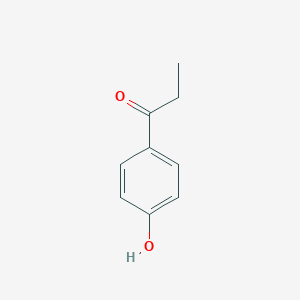

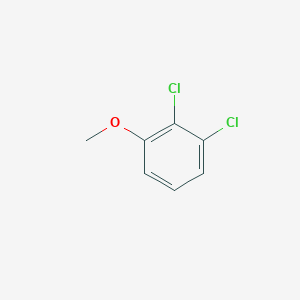



![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)
